molecular formula C13H10FNO3 B6387667 5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid CAS No. 1261992-18-0

5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6387667
CAS No.: 1261992-18-0
M. Wt: 247.22 g/mol
InChI Key: SXRJAPFIIUVPOJ-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a hydroxyl group on the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid typically involves multiple steps. One common route starts with the preparation of 5-fluoro-2-methylphenylboronic acid, which is then subjected to a Suzuki-Miyaura coupling reaction with a suitable nicotinic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(5-Fluoro-2-methylphenyl)-2-ketonic acid, while reduction of a nitro group can produce 5-(5-Fluoro-2-methylphenyl)-2-aminonicotinic acid.

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylphenylboronic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylphenylamine

Uniqueness

5-(5-Fluoro-2-methylphenyl)-2-hydroxynicotinic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the nicotinic acid moiety distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-7-2-3-9(14)5-10(7)8-4-11(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRJAPFIIUVPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687217
Record name 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-18-0
Record name 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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